molecular formula C10H11N3 B1362290 4-(1H-吡唑-1-基)苯甲胺 CAS No. 368870-03-5

4-(1H-吡唑-1-基)苯甲胺

货号 B1362290
CAS 编号: 368870-03-5
分子量: 173.21 g/mol
InChI 键: AVKMXPDYQVKSFF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(1H-Pyrazol-1-yl)benzylamine is a chemical compound with the molecular formula C10H11N3. It has a molecular weight of 173.21 . This compound is considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, has been a subject of interest for many researchers . A series of novel pyrazolylpyrimidine derivatives were designed, synthesized, and characterized by IR, (1) H NMR, (13) C NMR, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 4-(1H-Pyrazol-1-yl)benzylamine is characterized by the presence of a pyrazole ring attached to a benzylamine group . The lowest LUMO energy and dipole moment, as well as the highest theoretical lipophilicity (cLog P), were identified as structural features that may contribute to the biological activity of this compound .


Chemical Reactions Analysis

Pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, have been used in various applications such as technology, medicine, and agriculture . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, as well as antiviral agents .


Physical And Chemical Properties Analysis

4-(1H-Pyrazol-1-yl)benzylamine has a melting point of 94-95°C and a predicted boiling point of 307.1±25.0 °C. Its density is predicted to be 1.16±0.1 g/cm3. It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

科学研究应用

络合和选择性研究

研究表明,与 4-(1H-吡唑-1-基)苯甲胺密切相关的 4-羟基-1H-吡唑衍生物因其络合特性而受到研究。例如,罗德里格斯-弗朗哥等人(1999 年)的一项研究制备了衍生自 4-羟基-1H-吡唑的串联配体,并发现其中一种串联配体表现出对多巴胺的选择性络合 (Rodríguez-Franco, Lorenzo, Martínez, & Navarro, 1999)

合成方法

已经对包含类似于 4-(1H-吡唑-1-基)苯甲胺的吡唑衍生物的 3-和 4-(1H-唑-1-基)哌啶的合成进行了研究。谢夫丘克等人 (2012 年) 开发了一种使用溴吡啶对唑进行芳基化,然后还原以生成此类化合物的方法(谢夫丘克等人,2012 年)

催化和立体化学

在催化领域,托格尼等人(1996 年)探索了手性二茂铁吡唑配体在钯催化的不对称烯丙胺化反应中的应用,展示了这些配体在控制立体化学中的作用 (托格尼、伯克哈特、格拉姆利奇、普雷戈辛和萨尔茨曼,1996 年)

药理学研究

吡唑衍生物因其药理学应用而受到研究。舒班吉等人 (2019 年) 的一项研究涉及对基于吡唑的药物分子的计算机模拟研究,揭示了它们的相互作用行为和作为药物候选物的潜力 (舒班吉、库马尔、卡纳加拉杰、拉尔和保罗,2019 年)

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

未来方向

Given the diverse pharmacological activities of pyrazole derivatives, including 4-(1H-Pyrazol-1-yl)benzylamine, future research could focus on further exploring its potential uses in medicine and other fields . The changes in electronic regions, orientation, as well as lipophilicity of the derivatives were identified as areas to improve the interaction with the parasitic target .

生化分析

Biochemical Properties

4-(1H-Pyrazol-1-yl)benzylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For example, 4-(1H-Pyrazol-1-yl)benzylamine has been shown to interact with copper ions, forming complexes that can catalyze the oxidation of catechol to o-quinone . Additionally, this compound can interact with proteins, potentially affecting their structure and function. The nature of these interactions can vary, including coordination bonds with metal ions and non-covalent interactions with proteins.

Molecular Mechanism

The molecular mechanism of 4-(1H-Pyrazol-1-yl)benzylamine involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, either inhibiting or activating their activity. For example, 4-(1H-Pyrazol-1-yl)benzylamine can form complexes with metal ions, which can then interact with enzymes involved in oxidation-reduction reactions . These interactions can lead to changes in enzyme activity, affecting the overall biochemical pathways within the cell. Additionally, 4-(1H-Pyrazol-1-yl)benzylamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.

属性

IUPAC Name

(4-pyrazol-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13/h1-7H,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKMXPDYQVKSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380118
Record name 4-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

368870-03-5
Record name 4-(1H-Pyrazol-1-yl)benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-PYRAZOL-1-YL-BENZYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 4-(pyrazol-1-yl)benzonitrile (see WO 2005/095343A) (1.46 g, 8.63 mmol) was added a solution of 1M borane.tetrahydrofuran complex in tetrahydrofuran (93 ml, 93 mmol), followed by heating to reflux for 16 hours. After completion of the reaction, methanol (14 ml) was added to the reaction solution, followed by concentration under reduced pressure. 6N Hydrochloric acid (265 ml) was added to the residue, followed by further heating to reflux for 3 hours. After this solution was concentrated under reduced pressure, a small amount of water was added. The resulting solution was adjusted to pH 11 with a 30% aqueous sodium hydroxide solution under ice cooling, followed by extraction with methylene chloride. The separated organic layer was dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography (eluent; chloroform:methanol:28% aqueous ammonia=90:10:1 (V/V/V)), and fractions containing the desired compound were concentrated under reduced pressure to afford the title compound (1.24 g) as a pale yellow solid. (Yield: 83%)
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

Into a 50-mL 3-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed tetrahydrofuran (15 mL). This was followed by dropwise addition of a 4-(1H-pyrazol-1-yl)benzonitrile (250 mg, 1.48 mmol, 1.00 equiv) in tetrahydrofuran (5 mL) with stirring at 0° C. To this was added LiAlH4 (337 mg, 8.87 mmol, 6.00 equiv). The resulting solution was stirred for 3 h at room temperature. The reaction was then quenched by the addition of NaOH (15%, aq). The resulting solution was extracted with 3×50 mL of dichloromethane and the organic layers were combined, dried over anhydrous sodium sulfate, and concentrated under vacuum. The product was obtained as 0.251 mg of a white crude solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step Two

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。